molecular formula C10H7Cl2NO2 B1328757 (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol CAS No. 957062-73-6

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol

Cat. No.: B1328757
CAS No.: 957062-73-6
M. Wt: 244.07 g/mol
InChI Key: XWBSXYDCPBBFEK-UHFFFAOYSA-N
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Description

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.08 g/mol . It is characterized by the presence of an oxazole ring substituted with a 2,4-dichlorophenyl group and a methanol group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dichlorophenyl group are key structural features that enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl)oxazol-4-yl)methanol
  • (5-(2-Chlorophenyl)oxazol-4-yl)methanol
  • (5-(4-Chlorophenyl)oxazol-4-yl)methanol

Uniqueness

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns on the phenyl ring .

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSXYDCPBBFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650339
Record name [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-73-6
Record name 5-(2,4-Dichlorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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